4-Azido-n-(2-methoxyethyl)benzamide

Description

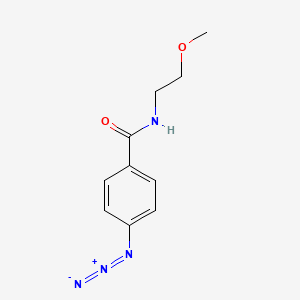

Structure

3D Structure

Properties

IUPAC Name |

4-azido-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-16-7-6-12-10(15)8-2-4-9(5-3-8)13-14-11/h2-5H,6-7H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIYBEQSDHFJTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Azide (B81097) Group

The aryl azide group is a versatile functional group known for its participation in several important chemical reactions. It is relatively stable but can be activated under specific conditions, such as catalysis or photolysis, to undergo highly selective transformations.

The azide functional group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. sigmaaldrich.com The most prominent example of such a reaction involving an azide is the 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. nih.govnih.gov This transformation is highly valued in medicinal chemistry, bioconjugation, and materials science for its reliability and specificity. broadpharm.comchemimpex.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, reacting terminal alkynes with azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govatto-tec.com This reaction is significantly accelerated compared to the uncatalyzed Huisgen thermal cycloaddition and proceeds under mild, often aqueous, conditions. beilstein-journals.orgresearchgate.net The azide group in 4-azido-N-(2-methoxyethyl)benzamide can readily participate in CuAAC reactions.

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. researchgate.netacs.org This intermediate then reacts with the azide, which coordinates to the copper center, facilitating a stepwise process that leads to the formation of a six-membered copper-containing ring intermediate before collapsing to the stable triazole product. acs.org The reaction is highly efficient, with some catalysts achieving high turnover numbers even at very low concentrations. nih.gov

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

| Reactants | Terminal Alkyne, Azide (e.g., this compound) |

| Catalyst | Copper(I) source (e.g., CuBr, CuSO₄ with a reducing agent) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often in aqueous or organic solvents at room temperature |

| Efficiency | High yields, fast reaction rates (up to 10⁷-fold acceleration) beilstein-journals.org |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides without the need for a metal catalyst. medchemexpress.com The high ring strain of the alkyne component provides the driving force for the reaction. The azide group of this compound is a suitable substrate for SPAAC, enabling its conjugation to molecules functionalized with strained alkynes under physiological conditions. medchemexpress.com

The Staudinger ligation is a highly chemoselective method for forming a stable amide bond by reacting an azide with a specifically engineered triarylphosphine. sigmaaldrich.comnih.gov The reaction proceeds through the formation of an iminophosphorane (or aza-ylide) intermediate. sigmaaldrich.comnih.gov In the "traceless" version of this reaction, the phosphine (B1218219) reagent contains an ortho-ester or thioester group that intramolecularly traps the aza-ylide, leading to the formation of an amide bond and the release of a phosphine oxide byproduct. nih.govnih.gov

This ligation is orthogonal to most biological functional groups, making it a powerful tool for peptide synthesis and protein modification. sigmaaldrich.comnih.gov this compound can serve as the azide-containing component in a Staudinger ligation, allowing it to be covalently linked to a molecule bearing a suitable phosphinothioester. nih.govresearchgate.net

Table 2: Comparison of Azide-Based Ligation Chemistries

| Reaction | Key Reagent (for Azide) | Bond Formed | Catalyst Required | Key Byproduct |

| CuAAC | Terminal Alkyne | Triazole | Copper(I) | None (in principle) |

| SPAAC | Strained Alkyne (e.g., DBCO) | Triazole | None | None |

| Staudinger Ligation | Phosphinothioester | Amide | None | Phosphine Oxide |

Aryl azides, including this compound, can serve as precursors to highly reactive nitrene intermediates upon thermolysis or photolysis. wikipedia.orgnih.gov This process involves the expulsion of a molecule of nitrogen gas (N₂), generating a nitrogen atom with only six valence electrons, which is highly electrophilic. wikipedia.org

For instance, a structurally similar compound, 4-azido-N-[2-(diethylmethylammonium)ethyl]benzamide iodide, has been shown to undergo photolysis with a half-life of 13.5 minutes, indicating that the azido-benzamide scaffold is suitable for generating a nitrene intermediate upon UV irradiation. doi.org The resulting aryl nitrene is a transient species that can undergo various subsequent reactions, including:

C-H Insertion: Insertion into carbon-hydrogen bonds to form new C-N bonds. wikipedia.org

Ring Expansion: Aryl nitrenes can rearrange to form seven-membered ring cumulenes. wikipedia.orgresearchgate.net

Dimerization: Reaction with another nitrene or the parent azide to form an azo compound (e.g., azobenzene (B91143) derivative). researchgate.net

This photoreactivity makes this compound a potential candidate for use as a photoaffinity labeling reagent to identify and characterize molecular interactions. doi.org

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Reactivity of the Benzamide (B126) Moiety

The benzamide moiety itself possesses a distinct set of chemical properties. The amide group is generally stable and resistant to hydrolysis under neutral conditions. The aromatic ring is subject to electrophilic aromatic substitution, although the amide group is a deactivating, meta-directing substituent. However, the reactivity can be significantly influenced by the other substituents on the ring.

Amide Bond Transformations and Functionalizations

The amide bond in N-alkoxybenzamides is a key functional handle. While direct transformations of the amide bond in this compound are not specifically documented, related N,N-dialkyl benzamides can undergo direct alkylation at the position alpha to the carbonyl group under base-promoted, transition-metal-free conditions. For instance, the use of lithium diisopropylamide (LDA) can facilitate the deprotonative aroylation of methyl sulfides, suggesting a pathway for C-C bond formation adjacent to the amide carbonyl. This reactivity hinges on a directed ortho-lithiation mechanism.

Directed C-H Functionalization Strategies

The N-(2-methoxyethyl) group is anticipated to function as a robust directing group in transition metal-catalyzed C-H activation. This strategy allows for the selective functionalization of the otherwise inert ortho-C-H bonds of the benzamide ring. Rhodium(III) catalysis is a prominent method for such transformations. In analogous systems, N-alkyl and N-alkoxy benzamides readily undergo rhodium(III)-catalyzed C-H activation and subsequent annulation with partners like alkynes and alkenes to construct complex heterocyclic scaffolds such as isoquinolones. rsc.orgnih.govnih.gov The reaction typically proceeds via the formation of a five-membered rhodacycle intermediate.

For instance, studies on various substituted benzamides demonstrate that catalysts like [CpRhCl2]2 can effectively initiate the C-H activation/annulation cascade. rsc.org These reactions often require an oxidant, though systems using air or molecular oxygen as the sole, green oxidant have been developed, sometimes in aqueous media. rsc.orgnycu.edu.tw The electronic nature of substituents on the benzamide ring can influence the reaction efficiency, with electron-donating groups often favoring the transformation.

Table 1: Representative Conditions for Rh(III)-Catalyzed C-H Activation of Benzamides

| Catalyst System | Oxidant | Coupling Partner | Product Type | Reference |

| [Rh(COD)Cl]2/C5H2Ph4 | Cu(II)/Ag(I) Salts | Internal Alkynes | Isoquinolones | snnu.edu.cn |

| [CpRhCl2]2 | Air/O2 | Alkynes | Isoquinolones | rsc.orgnycu.edu.tw |

| RhCpt(MeCN)32 | N/A (Internal) | Alkynes | Pyridones | snnu.edu.cn |

| [Cp*RhCl2]2 | Ag(I) Salt | CO | Phthalimides | snnu.edu.cn |

Mechanistic Pathways of Key Reactions

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for predicting outcomes and optimizing conditions. These pathways are primarily dictated by the catalyst and reactants employed.

Transition Metal-Catalyzed Processes

The dominant mechanistic pathway for the functionalization of this compound is expected to be transition metal-catalyzed C-H activation. In rhodium(III)-catalyzed reactions, the process is initiated by the coordination of the amide's carbonyl oxygen to the rhodium center. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho-C-H bond is broken to form a stable five-membered rhodacycle intermediate. snnu.edu.cn

This rhodacycle is the key branching point for further reactivity. In the presence of an alkyne, migratory insertion of the alkyne into the Rh-C bond occurs, expanding the ring. Subsequent reductive elimination then furnishes the final annulated product, such as an isoquinolone, and regenerates the active Rh(III) catalyst. nih.gov The overall catalytic cycle often requires an oxidant to facilitate the reductive elimination step and return the rhodium to its active +3 oxidation state.

Radical-Based Transformations

The azido (B1232118) group (-N3) is a well-known precursor to the highly reactive azide radical (N3•). This transient species can be generated via single electron transfer (SET) processes, often initiated by photoredox or electrochemical methods. Once formed, the azide radical can participate in various transformations. A primary pathway involves the addition of the azide radical to unsaturated bonds, like those in alkenes. This generates a carbon-centered radical intermediate, which can then be trapped by another radical or undergo further oxidation/reduction to yield a difunctionalized product. While specific examples with this compound are unavailable, this general reactivity pattern for azides is well-established.

Computational Insights into Reaction Mechanisms

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of complex organometallic reactions. For related rhodium(III)-catalyzed C-H activations of benzamides, computational studies have confirmed that the CMD pathway is generally the rate-limiting step. These studies help to rationalize the observed regioselectivity and the influence of substituents. For example, DFT calculations on the palladium(II)-catalyzed annulation of N-methoxy amides with arynes showed that the pathway involving the amide nitrogen as the directing group is energetically preferred. Such calculations can also predict transition state geometries and activation barriers, providing a deeper understanding of the reaction kinetics and thermodynamics.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Lithium diisopropylamide (LDA) |

| Isoquinolone |

| Pyridone |

| Phthalimide |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of "4-Azido-n-(2-methoxyethyl)benzamide". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the aromatic region, a pattern characteristic of 1,4-disubstituted benzene rings. The protons of the N-(2-methoxyethyl) side chain exhibit characteristic shifts: the methoxy (B1213986) group (CH₃) appears as a singlet, while the two methylene (B1212753) groups (CH₂) adjacent to the nitrogen and oxygen atoms appear as triplets, assuming coupling with each other.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The spectrum would show signals for the two distinct aromatic carbons (substituted and unsubstituted), the carbonyl carbon of the amide, and the three carbons of the N-(2-methoxyethyl) group. The chemical shifts are influenced by the electron-withdrawing nature of the azide (B81097) and amide functionalities.

For comparison, the related compound 4-Amino-2-cyclopropyl-N-(2-methoxyethyl)benzamide provides context for the shifts of the N-(2-methoxyethyl) portion of the molecule. nih.gov While ¹⁵N NMR is not as common, it can be a powerful tool, as the three nitrogen atoms of the azide group are chemically distinct and would produce discrete signals, confirming the presence and electronic structure of this functional group. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C2-H, C6-H | ~7.8-8.0 (d) | ~129-130 |

| Aromatic CH | C3-H, C5-H | ~7.0-7.2 (d) | ~119-120 |

| Amide NH | - | ~6.5-7.5 (broad t) | - |

| Methylene | -NH-CH₂- | ~3.6 (q) | ~40 |

| Methylene | -CH₂-O- | ~3.5 (t) | ~70 |

| Methoxy | -OCH₃ | ~3.3 (s) | ~59 |

| Carbonyl C | C=O | - | ~166-168 |

| Aromatic C | C1 (C-C=O) | - | ~132-134 |

| Aromatic C | C4 (C-N₃) | - | ~140-143 |

Amide bonds, such as the one in "this compound", possess a degree of double bond character, which can lead to restricted rotation around the C-N bond. This phenomenon can result in the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent, a condition known as anisochrony. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be employed to investigate this rotational barrier. csic.es As the temperature is increased, the rate of rotation increases, leading to the coalescence of the separate signals into a single, averaged signal. By analyzing the shape of the signals at different temperatures, the energy barrier (ΔG‡) for this rotation can be calculated, providing insight into the molecule's conformational dynamics. csic.es

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of "this compound" and for monitoring the progress of its synthesis. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrometer would detect the protonated molecule [M+H]⁺. Given the molecular formula C₁₀H₁₂N₄O₂, the expected exact mass of the neutral molecule is 220.0960 g/mol , and the ESI-MS would show a peak at m/z 221.1038.

High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass. mdpi.com Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural confirmation. A characteristic fragmentation for aryl azides is the loss of a neutral nitrogen molecule (N₂, 28 Da). Other expected fragmentations would involve the cleavage of the amide bond and the ether linkage in the side chain. This technique is also invaluable for identifying and characterizing impurities and byproducts in the reaction mixture. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within "this compound". The most diagnostic peak in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak is typically found in a relatively uncongested region of the spectrum, around 2100-2140 cm⁻¹. researchgate.netresearchcommons.org The presence of this intense band provides clear evidence for the successful incorporation of the azide moiety.

Other important vibrations include those of the secondary amide group. The N-H stretch usually appears as a moderate band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption typically seen between 1640 and 1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) occurs around 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. mdpi.comresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | ~3300 | Moderate |

| Aromatic (C-H) | Stretch | ~3100-3000 | Weak-Moderate |

| Aliphatic (C-H) | Stretch | ~2950-2850 | Moderate |

| Azide (N₃) | Asymmetric Stretch | ~2140-2100 | Strong, Sharp |

| Amide I (C=O) | Stretch | ~1680-1640 | Strong |

| Amide II (N-H bend, C-N stretch) | Bend/Stretch | ~1550 | Moderate |

| Aromatic (C=C) | Stretch | ~1600, ~1500, ~1450 | Moderate |

| Ether (C-O-C) | Stretch | ~1120 | Strong |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic methods are essential for the isolation and purity verification of "this compound" in a research setting. During synthesis, Thin-Layer Chromatography (TLC) is routinely used for rapid, qualitative monitoring of the reaction's progress by comparing the spot of the reaction mixture to those of the starting materials. rsc.org

Following the completion of the reaction, purification is typically achieved using flash column chromatography over a solid support like silica (B1680970) gel. rsc.org A solvent system of appropriate polarity is chosen to effectively separate the desired product from unreacted starting materials, reagents, and any side products, yielding the compound in a high state of purity.

For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC system, commonly utilizing a C18 (ODS) column, is well-suited for this moderately polar compound. researchgate.net The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net

Detection is readily accomplished using a UV detector, as the benzamide (B126) chromophore absorbs strongly in the UV region (typically around 254 nm). The analysis provides a chromatogram where the compound appears as a single, sharp peak if pure. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative determination of purity against a standard. HPLC is also a powerful tool for detecting and quantifying trace-level azido (B1232118) impurities that may arise during synthesis. shimadzu.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and energetics of molecules. semanticscholar.org By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For molecules like 4-Azido-n-(2-methoxyethyl)benzamide, DFT is instrumental in predicting geometry, electronic properties, and reaction mechanisms.

Geometrical optimization using DFT seeks to find the lowest energy arrangement of atoms in a molecule, its ground-state equilibrium geometry. Typically, this involves functionals like B3LYP or PBE0 combined with basis sets such as 6-311G(d,p) or def2-TZVP to achieve reliable results. semanticscholar.orgmdpi.com Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.

Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔΕ) is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule; a larger gap suggests higher stability. semanticscholar.org For related benzamide (B126) structures, DFT calculations have shown that the HOMO is often localized over the electron-rich aromatic portions, while the LUMO may be distributed over other parts of the molecule, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. semanticscholar.org The MEP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), highlighting potential sites for intermolecular interactions and chemical reactions.

Table 1: Illustrative Electronic Properties Calculated by DFT for a Benzamide Derivative Note: This table presents example data from a related compound to illustrate the outputs of DFT calculations, as specific values for this compound are not publicly available.

| Parameter | Illustrative Value | Significance |

| Total Energy | -34694.5 eV | Represents the total electronic energy of the optimized molecule. semanticscholar.org |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. semanticscholar.org |

| ELUMO | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. semanticscholar.org |

| Energy Gap (ΔΕ) | 4.4 eV | Difference between LUMO and HOMO energies; indicates chemical stability. semanticscholar.org |

DFT is extensively used to model chemical reaction pathways, providing a detailed understanding of reaction mechanisms. This is particularly relevant for the azide (B81097) group in this compound, which can undergo reactions like 1,3-dipolar cycloadditions. researchgate.net Computational modeling can elucidate the mechanism, regioselectivity, and stereochemistry of such reactions. researchgate.net

The process involves identifying the stationary points along a reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point on the minimum energy path between a reactant and a product. nih.gov Its structure is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. chemrxiv.org

Methods like the Nudged Elastic Band (NEB) or its variants are employed to locate the minimum energy path and the associated transition state between known reactants and products. chemrxiv.orgdtu.dk By calculating the activation energy (the energy difference between the transition state and the reactants), DFT can predict the kinetic feasibility of a reaction pathway. For instance, in the cycloaddition of an azide with an alkyne, DFT calculations can determine whether the formation of a 1,4- or 1,5-disubstituted triazole is energetically favored by comparing the activation barriers of the respective transition states. researchgate.net Bond order analysis can further reveal the synchronicity of bond-forming and bond-breaking processes during the reaction. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information about its dynamics, structure, and thermodynamics. nih.gov In an MD simulation, atoms are treated as classical particles moving according to Newton's laws of motion under the influence of a force field, which describes the potential energy of the system as a function of its atomic coordinates.

For a molecule like this compound, MD simulations can be used to study its behavior in different environments, such as in solution or in a biological system. A study on an ionic liquid containing the N-ethyl-N,N-dimethyl-N-(2-methoxyethyl)ammonium cation, a structure related to a part of the target molecule, used MD simulations to investigate properties like density, configurational energy, structural relaxation, and transport coefficients (diffusion, conductivity, and viscosity). nih.gov Such simulations reveal microscopic details about how the molecule moves, rotates, and interacts with its surroundings over time. nih.gov

Furthermore, accelerated MD methods can be employed to observe rare events like chemical reactions or large conformational changes on computationally accessible timescales. nih.gov For instance, MD simulations can be used to explore the fragmentation pathways of molecules in mass spectrometry, a technique that requires theoretical support to interpret complex spectra. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Research Tool Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded in numerical descriptors, determine its activity.

The development of a QSAR model for a class of compounds, such as benzamide derivatives, typically involves several steps:

Data Set Preparation : A series of molecules with known activities is collected. This set is usually divided into a training set for model development and a test set for external validation. researchgate.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Feature Selection and Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the most relevant descriptors with the observed activity. researchgate.netnih.gov

Model Validation : The model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques. researchgate.net

For a compound like this compound, QSAR models could be developed to guide the design of new research tools. For example, if it is identified as a binder for a biological target, a QSAR model could predict how modifications to its structure (e.g., changing substituents on the phenyl ring) would affect its binding affinity. This allows for the rational, in silico design of new molecules with enhanced potency or desired properties, prioritizing synthetic efforts. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and its interactions with other molecules are crucial determinants of its physical and chemical properties. The molecule possesses several rotatable bonds, particularly in the N-(2-methoxyethyl)benzamide side chain, allowing it to adopt multiple conformations.

Computational methods, including both DFT and force-field based approaches, are used to perform conformational analysis. chemrxiv.org This involves mapping the potential energy surface of the molecule as a function of its torsional angles to identify low-energy, stable conformers. The relative energies of these conformers determine their population at a given temperature.

Intermolecular interactions govern how molecules pack in the solid state and how they interact with solvents or biological receptors. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in crystal structures. nih.govnih.gov It maps properties like dnorm (normalized contact distance) onto the molecular surface, highlighting regions involved in specific contacts. This analysis can identify and characterize various non-covalent interactions, such as:

Hydrogen Bonds : Strong, directional interactions, for example, between the amide N-H group and an oxygen or nitrogen atom (N-H···O). nih.gov

π-π Stacking : Interactions between aromatic rings.

C-H···O/N Interactions : Weaker hydrogen bonds that play a significant role in crystal packing. mdpi.com

Halogen Bonds and van der Waals forces .

By understanding the preferred conformations and the nature of intermolecular forces, researchers can predict crystal packing, solubility, and the potential for the molecule to bind to a specific target site. nih.gov

Table 2: Common Intermolecular Interactions Investigated Computationally

| Interaction Type | Description | Potential Groups Involved in this compound |

| Conventional Hydrogen Bond | A strong electrostatic interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O) and another nearby electronegative atom. | Amide N-H (donor) and carbonyl C=O, ether oxygen, or azide nitrogens (acceptors). |

| π-π Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Between the phenyl rings of two adjacent molecules. |

| C-H···π Interaction | An interaction where a C-H bond acts as a weak acid, pointing towards the electron-rich π-system of an aromatic ring. | Aliphatic C-H bonds of the methoxyethyl group interacting with the phenyl ring. |

| van der Waals Forces | Weak, non-specific attractions and repulsions between adjacent atoms or molecules. | Pervasive across the entire molecular surface. |

An in-depth examination of the applications of the chemical compound this compound reveals its significant utility in the fields of chemical biology and advanced materials research. This compound serves as a versatile chemical tool, primarily due to the presence of the azide functional group, which is central to a range of bioorthogonal and photoactivated chemical reactions.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction

The fields of chemistry and drug discovery are undergoing a significant transformation driven by artificial intelligence (AI) and machine learning (ML). nih.govnovartis.com These technologies are increasingly being applied to the design of novel compounds and the prediction of their synthetic pathways, a trend that holds considerable promise for derivatives of 4-Azido-n-(2-methoxyethyl)benzamide. springernature.comresearchgate.net

Table 1: Impact of AI/ML on Compound Development

| Application Area | Potential Impact on this compound Research |

|---|---|

| De Novo Design | Generation of novel analogues with optimized properties for specific biological targets. acs.org |

| Property Prediction | Accurate prediction of physicochemical and biological properties, reducing the need for extensive experimental testing. acs.org |

| Synthesis Planning | Identification of efficient and cost-effective synthetic routes to new derivatives. engineering.org.cn |

| Reaction Outcome Prediction | Increased success rate of chemical reactions, minimizing waste and accelerating discovery cycles. researchgate.net |

Exploration of Novel Bioorthogonal Reactions

The azide (B81097) group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.govru.nl This makes this compound an excellent candidate for applications in chemical biology, diagnostics, and drug delivery. acs.orgnih.gov

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" and the strain-promoted azide-alkyne cycloaddition (SPAAC) are well-established bioorthogonal reactions, research is continuously pushing the boundaries to develop novel reactions with improved kinetics, selectivity, and biocompatibility. eurjchem.comacs.orgresearchgate.net These advancements are crucial for the in-vivo application of azide-containing compounds. mdpi.com

Future research will likely focus on exploring new types of bioorthogonal reactions involving the azide group of this compound. This could include the development of new catalysts that are less toxic than copper for in-vivo applications or the use of alternative reaction partners that offer different reactivity profiles. ethz.chnih.gov The ability to perform multiple, mutually exclusive bioorthogonal reactions simultaneously is another exciting frontier, which would allow for the multi-target labeling and tracking of complex biological processes. nih.gov

Table 2: Key Bioorthogonal Reactions for Azide-Containing Compounds

| Reaction Type | Description | Key Advantages |

|---|---|---|

| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which then hydrolyzes to form a stable amide bond. nih.govmdpi.com | One of the earliest bioorthogonal reactions; does not require a metal catalyst. nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient "click" reaction between an azide and a terminal alkyne, catalyzed by copper(I). nih.gov | Very high reaction rates and yields. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction between an azide and a strained cyclooctyne, which proceeds without the need for a catalyst. acs.org | Avoids the cytotoxicity associated with copper catalysts, making it suitable for live-cell imaging. researchgate.net |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Reaction between an electron-rich dienophile and an electron-poor diene, such as a tetrazine. ru.nl | Exceptionally fast reaction kinetics. ru.nl |

Advancements in High-Throughput Synthesis and Screening for Research Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. nih.gov High-throughput synthesis (HTS) and screening (HTS) technologies enable the rapid generation and evaluation of large numbers of compounds, significantly accelerating the identification of new leads. nih.govrsc.orgrsc.org

Applying these techniques to this compound would involve the parallel synthesis of a large library of derivatives where different building blocks are systematically introduced to explore the chemical space around the core structure. researchgate.netacs.org This could involve varying the substituents on the benzamide (B126) ring or modifying the methoxyethyl side chain. The resulting library of azide-containing compounds would be a valuable resource for screening against a wide range of biological targets. researchgate.netupenn.edu

Recent advancements in microfluidics and automated synthesis platforms have made the generation of such libraries more efficient and cost-effective. acs.org Furthermore, the development of ultra-high-throughput screening methods allows for the testing of millions of compounds in a short period. nih.govnih.govmdpi.com The combination of high-throughput synthesis and screening will undoubtedly play a crucial role in uncovering new applications for derivatives of this compound.

Development of Multi-functional Probes for Complex Biological Systems

The ability to simultaneously monitor multiple components and processes within a living cell is essential for understanding complex biological systems. nih.govnih.gov The azide group in this compound provides a versatile handle for the development of multi-functional probes that can be used for such purposes. tennessee.edubiorxiv.org

By combining the azide functionality with other reporter groups, such as fluorophores or affinity tags, it is possible to create probes that can be used for a variety of applications, including live-cell imaging, protein profiling, and target identification. fluorofinder.comacs.orgmdpi.com For example, a derivative of this compound could be designed to bind to a specific protein of interest, and the azide group could then be used to attach a fluorescent dye for visualization. acs.org

Future research in this area will focus on creating increasingly sophisticated probes with multiple functionalities. This could include probes that can report on the activity of specific enzymes, sense changes in the cellular microenvironment, or even deliver a therapeutic payload to a specific target. nih.gov The development of such multi-functional probes based on the this compound scaffold has the potential to provide unprecedented insights into the intricate workings of biological systems.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-Azido-N-(2-methoxyethyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Adapt a two-step approach:

Amide bond formation : React 4-azidobenzoic acid derivatives (e.g., acid chloride) with 2-methoxyethylamine in dichloromethane (DCM) using triethylamine (TEA) as a base at room temperature. Monitor via TLC and purify via column chromatography (ethyl acetate/hexane) .

Azide introduction : If starting from non-azidated precursors, employ diazotization followed by azide substitution (e.g., NaN₃/CuSO₄).

- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid chloride to amine), reflux time (4–12 hours), and solvent polarity to improve yields (>70%) .

Q. How is this compound characterized spectroscopically?

- Key data :

- IR : Peaks at ~2100 cm⁻¹ (azide stretch), 1650 cm⁻¹ (amide C=O), and 1100 cm⁻¹ (methoxy C-O) .

- ¹H NMR : δ 3.3 ppm (OCH₂CH₂OCH₃), δ 6.8–8.0 ppm (aromatic protons) .

- MS : Molecular ion peak at m/z ≈ 235.1 (C₁₀H₁₂N₄O₂) .

Q. What experimental models assess its biological activity in early-stage research?

- In vitro : Use enzyme inhibition assays (e.g., HDAC or protease targets) with IC₅₀ calculations.

- In vivo : Rodent ischemia/reperfusion models to evaluate cardioprotective effects, measuring infarct size reduction (e.g., 30–50% vs. controls) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxyethyl vs. methyl groups) impact bioactivity?

- SAR Insights :

- The 2-methoxyethyl group enhances solubility and metabolic stability compared to alkyl chains (e.g., N-butyl derivatives show higher toxicity) .

- Azide groups enable click chemistry for bioconjugation, aiding target identification (e.g., PLpro inhibitor cooperativity studies) .

Q. What crystallographic techniques resolve polymorphism in benzamide derivatives?

- Approach : Use single-crystal X-ray diffraction (SHELX programs) to identify polymorphs. For example:

- Form I : Orthorhombic, stabilized by N–H···O and C–H···O interactions.

- Form II : Metastable, obtained via flash cooling .

Q. How do intermolecular interactions influence solid-state packing?

- Analysis : Calculate dihedral angles between aromatic rings (e.g., 4.5–28.2° in related benzamides) and hydrogen-bonding networks (e.g., infinite tapes along the b-axis) using SHELXL .

- Table 1 : Structural parameters from crystallography:

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (C6–C7) | 28.17° | |

| N–H···O bond length | 2.89 Å |

Q. What strategies address contradictory bioactivity data across studies?

- Root Causes : Variability in polymorphic forms, assay conditions (e.g., pH, serum proteins), or metabolite interference.

- Resolution :

Validate compound purity via HPLC (>95%) and DSC (polymorph identification) .

Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂) .

Methodological Challenges

Q. How is cooperativity in target binding evaluated for benzamide-based inhibitors?

- Techniques :

- ITC : Measure binding thermodynamics (ΔG, ΔH) of PLpro inhibitors with/without the benzamide moiety .

- Cryo-EM : Resolve conformational changes in enzyme-inhibitor complexes (e.g., closed vs. open BL2 loop states) .

Q. What computational tools predict degradation pathways of azide-containing benzamides?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.